
Dihydro Montelukast Sodium Salt
描述
Dihydro Montelukast Sodium Salt is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is known for its ability to block the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Montelukast Sodium Salt involves several steps. One common method includes generating the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium. This dianion is then coupled with wet mesylate to obtain Montelukast acid in crude form. The crude acid is then converted to its DCHA salt form by adding dicyclohexylamine. Finally, the DCHA salt is purified and converted to Montelukast acid in pure form, which is then reacted with a source of sodium ion in a polar protic solvent .
Industrial Production Methods
Industrial production methods for Montelukast Sodium often involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Dihydro Montelukast Sodium Salt undergoes various chemical reactions, including:
Oxidation: Sensitive to light, temperature, and humidity, leading to potential degradation.
Reduction: Not commonly reported in literature.
Substitution: Can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Exposure to light and oxygen.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to degradation products, while substitution reactions can yield various derivatives depending on the nucleophile employed .
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C35H37ClNNaO3S
- Molecular Weight : 610.18 g/mol
- CAS Number : 142147-98-6
Dihydro Montelukast Sodium Salt is characterized by its ability to block cysteinyl leukotriene receptors (CysLT1), which are implicated in inflammatory responses associated with asthma and allergic rhinitis .
Therapeutic Applications
-
Asthma Management
- This compound is utilized as an adjunct therapy in asthma management. It helps reduce bronchoconstriction and inflammation, making it beneficial for patients experiencing exercise-induced bronchoconstriction or nocturnal asthma symptoms.
- Allergic Rhinitis Treatment
- Chronic Obstructive Pulmonary Disease (COPD)
Case Studies
- Clinical Trials on Asthma Patients
- Impact on Allergic Rhinitis
Analytical Applications
This compound serves as an impurity reference standard in pharmaceutical formulations containing Montelukast. Its analytical applications include:
- Quality Control (QC)
- Used in the validation of analytical methods to ensure the quality and safety of Montelukast formulations.
- Method Development
Comparative Data Table
作用机制
Dihydro Montelukast Sodium Salt works by blocking the action of leukotriene D4 in the lungs. This results in decreased inflammation and relaxation of smooth muscle, making it effective in treating asthma and allergic rhinitis. The compound targets the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the leukotriene pathway .
相似化合物的比较
Similar Compounds
Montelukast Sodium: The parent compound, widely used in asthma treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Similar mechanism of action but different chemical structure.
Uniqueness
Dihydro Montelukast Sodium Salt is unique due to its specific structural modifications, which may offer different pharmacokinetic properties and potentially improved stability compared to its parent compound .
生物活性
Dihydro Montelukast Sodium Salt, a derivative of Montelukast, is primarily recognized for its role as a cysteinyl leukotriene receptor 1 (CysLT1) antagonist. This compound is utilized in the management of allergic conditions, particularly asthma and allergic rhinitis. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound functions by selectively blocking the CysLT1 receptors, which are involved in the inflammatory response associated with asthma and other allergic conditions. By inhibiting these receptors, the compound reduces bronchoconstriction and inflammation, leading to improved respiratory function.
Biological Effects
- Anti-inflammatory Properties : Dihydro Montelukast exhibits significant anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from neutrophils. It has been shown to reduce the generation of reactive oxygen species and elastase release in activated neutrophils, indicating its potential to modulate innate immune responses .
- Neuroprotective Effects : Recent studies have highlighted its neuroprotective properties, demonstrating that it can enhance blood-brain barrier integrity and reduce neuroinflammation. In animal models, Dihydro Montelukast was found to improve cognitive function and hippocampal neurogenesis in aged rats .
- Clinical Efficacy in Asthma : Clinical trials have confirmed that Montelukast significantly improves asthma control compared to placebo. It enhances forced expiratory volume (FEV1) and reduces daytime asthma symptoms and nocturnal awakenings .
Case Studies
- Asthma Management : A multicenter randomized controlled trial involving 681 patients demonstrated that Dihydro Montelukast significantly improved airway obstruction metrics and reduced asthma exacerbations over a 12-week treatment period. Patients reported fewer daytime symptoms and required less "as-needed" beta-agonist use .
- Neutrophil Activity Modulation : Another study investigated the impact of Dihydro Montelukast on neutrophil function, revealing that pre-incubation with the compound led to a significant reduction in calcium influx and pro-inflammatory activity in activated neutrophils .
Table 1: Summary of Biological Activities
Table 2: Clinical Trial Outcomes
Parameter | Montelukast Group (n=341) | Placebo Group (n=340) | P-value |
---|---|---|---|
FEV1 Improvement (%) | 15% | 2% | <0.001 |
Daytime Symptoms Reduction (%) | 60% | 20% | <0.001 |
Nocturnal Awakenings Reduction (%) | 70% | 30% | <0.001 |
属性
IUPAC Name |
sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/t32-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPOHLXIZJIMST-RYWNGCACSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClNNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647208 | |
Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142147-98-6 | |
Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。